![molecular formula C22H16N4O4 B1683996 MKC-1 CAS No. 125313-92-0](/img/structure/B1683996.png)
MKC-1
科学研究应用
MKC-1 is a cell cycle inhibitor being developed by EntreMed that has shown potential as an anticancer agent [4, 7]. Research indicates that this compound has multiple targets, including tubulin and the importin-β family [3, 7].
Scientific Research Applications
Clinical Trials
- Pancreatic Cancer: A Phase II study evaluated oral this compound in patients with advanced pancreatic cancer who had previously failed chemotherapy regimens . The study initially administered this compound orally twice daily at 100 mg/m2 for 14 days of a 28-day cycle, but the schedule was later modified to a fixed, continuous dose of 150 mg per day .
- Maximum Tolerated Dose (MTD): Clinical trials often aim to determine the MTD of a drug using dose-escalation studies . The continual reassessment method (CRM) is a model-based approach used to guide dose-finding in these trials .
Antiviral Therapy
- Inhibiting host proteins essential for viral lifecycles is a potential strategy for antiviral therapy . CRM1 (Chromosome Region Maintenance 1) is a key transporter protein involved in nucleocytoplasmic trafficking pathways, which are crucial in viral infections . Leptomycin B (LMB), an inhibitor of CRM1, has shown effectiveness against cancer cell lines and in limiting viral infections in vitro, but its high cytotoxicity limits its in vivo efficacy .
Fungal Infections
- Drug Resistance: PKC signaling mediates responses to azoles and other drugs targeting the ergosterol biosynthesis pathway in fungal species . Inhibition of Pkc1 function mimics the effects of inhibiting Hsp90 or calcineurin .
- Candida albicans: Studies have explored the role of Mkc1, a MAPK, in Candida albicans [1, 5]. Disruption of MKC1 does not decrease unmasking in cho1Δ/Δ . The Mkc1 MAPK is constitutively activated in the cho1Δ/Δ mutant, downstream of the small GTPase Rho1 .
Other Applications
- Meningococcal Vaccine: The quadrivalent meningococcal conjugate vaccine (MenACWY-CRM) has been studied for immunogenicity in military recruits .
- Fighting Behavior: MKC-242, a related compound, has been shown to suppress foot shock-induced fighting behavior in mice without affecting motor coordination .
作用机制
MKC-1 通过抑制 Akt/雷帕霉素哺乳动物靶标 (mTOR) 途径发挥作用。 它与多种蛋白质结合,包括微管蛋白和 importin-β 家族成员,从而破坏微管形成并诱导细胞周期在 G2/M 期停滞 . 这会导致凋亡和抑制肿瘤细胞增殖 .
准备方法
合成路线和反应条件
MKC-1 通过一系列化学反应合成,涉及双吲哚马来酰亚胺的形成。 合成路线通常包括在特定反应条件下将吲哚衍生物与马来酰亚胺缩合 . 反应条件通常包括使用有机溶剂和催化剂,以促进所需产物的形成。
工业生产方法
This compound 的工业生产涉及扩大合成路线,以大量生产该化合物。 该过程需要优化反应条件、纯化方法和质量控制措施,以确保最终产品的均一性和纯度 .
化学反应分析
反应类型
MKC-1 经历各种化学反应,包括:
氧化: this compound 在特定条件下可被氧化,形成氧化衍生物。
还原: 还原反应可将 this compound 转换为具有不同生物活性的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物,每种都具有独特的生物活性及其潜在的治疗应用 .
相似化合物的比较
类似化合物
紫杉醇: 一种用于癌症治疗的微管稳定剂。
长春新碱: 一种用于化疗的微管解聚剂。
多西他赛: 另一种具有抗肿瘤活性的微管稳定剂.
MKC-1 的独特性
This compound 的独特之处在于它能够抑制多个靶标,包括微管蛋白和 importin-β 家族,这些靶标参与核转运和纺锤体形成 . 这种多靶点方法增强了其对各种癌症类型的潜在疗效,包括对其他微管靶向剂耐药的癌症 .
生物活性
MKC-1, also known as Ro 31-7453, is an oral small molecule inhibitor that primarily targets cell cycle processes, demonstrating significant biological activity in various cancer models. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated research findings.
This compound functions as a cell cycle inhibitor by targeting multiple pathways:
- Importin-β Family : Involved in nuclear transport, this compound disrupts the function of importin proteins, which are critical for the translocation of proteins into the nucleus.
- Tubulin Interaction : The compound destabilizes microtubules, inhibiting mitotic spindle formation and leading to chromosomal segregation errors.
- Akt/mTOR Pathway : this compound also affects the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
These actions collectively induce hyperploidy and apoptosis in tumor cells, contributing to its antitumor effects .
Phase II Studies
Several clinical trials have assessed the efficacy of this compound in various cancers:
-
Pancreatic Cancer :
- A Phase II study involved 20 patients with unresectable pancreatic cancer. The results indicated no objective responses; however, one patient exhibited stable disease for 104 days. The median overall survival was 101 days, with a median time to progression of 42 days. Toxicities included hematologic issues and fatigue, with one case of fatal pancytopenia .
- Breast Cancer :
- Non-Small Cell Lung Cancer (NSCLC) :
Summary of Clinical Findings
Study Type | Cancer Type | Number of Patients | Overall Survival (Days) | Time to Progression (Days) | Notable Toxicities |
---|---|---|---|---|---|
Phase II | Pancreatic | 20 | 101 | 42 | Hematologic toxicities, fatigue |
Phase II | Breast | Not specified | Not reported | Not reported | Not specified |
Phase I/II | NSCLC | Not specified | Not reported | Not reported | Not specified |
Preclinical Models
This compound has been extensively studied in preclinical settings:
- Antitumor Activity : In vitro studies have shown that this compound exhibits broad antitumor activity across various tumor cell lines, including those resistant to conventional therapies.
- Mechanistic Insights : Research indicates that this compound's ability to induce apoptosis is linked to its effects on microtubule dynamics and nuclear transport pathways .
Toxicity Profile
The toxicity profile of this compound is significant and includes:
属性
IUPAC Name |
3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKGTONMLKNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154735 | |
Record name | MKC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125313-92-0 | |
Record name | 3-(1-Methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125313-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MKC-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MKC-1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MKC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MKC-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ11VPY7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。